3-Methyl-6-(trifluoromethyl)benzofuran
Description
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C10H7F3O/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(6)9/h2-5H,1H3 |
InChI Key |
SWKHTXMQOYAATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-Methyl-6-(trifluoromethyl)benzofuran, often involves cyclization reactions. One common method is the free radical cyclization cascade, which is highly efficient for constructing complex benzofuran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives typically employs scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Synthetic Methods and Cyclization Reactions
The benzofuran core is typically constructed via cyclization strategies. Key routes include:
-
Acid-catalyzed cyclization : Trifluoromethyl-substituted phenols undergo condensation with α,β-unsaturated carbonyl compounds under acidic conditions to form the benzofuran scaffold .
-
Radical-mediated cyclization : Heteroatom anions (e.g., phosphines, thiols) initiate radical coupling with allenyl iodides, enabling regioselective formation of 3-substituted benzofurans .
Example Synthesis :
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 3-Trifluoromethylphenol + methyl 3-nitrobut-3-enoate | TiCl₄ (10 mol%), 100°C, 12h | 3-Methyl-6-(trifluoromethyl)benzofuran-2(3H)-one | 76% |
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophilic attacks to the 4- and 5-positions due to its strong electron-withdrawing effect:
-
Nitration : Occurs at the 5-position with HNO₃/H₂SO₄, yielding 5-nitro-3-methyl-6-(trifluoromethyl)benzofuran .
-
Halogenation : Bromine in acetic acid selectively substitutes the 4-position .
Halogenation Data :
| Electrophile | Position | Product | Yield |
|---|---|---|---|
| Br₂ (1.2 eq) | C4 | 4-Bromo-3-methyl-6-(trifluoromethyl)benzofuran | 82% |
Nucleophilic Reactions
The methyl group at C3 participates in oxidation and functionalization:
-
Oxidation : KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid, forming 3-carboxy-6-(trifluoromethyl)benzofuran .
-
Mannich Reactions : Reacts with formaldehyde and morpholine to yield 3-(morpholinomethyl)-6-(trifluoromethyl)benzofuran, enhancing bioactivity .
Oxidation Yield : 68% (isolated) .
Radical-Mediated Functionalization
The trifluoromethyl group stabilizes adjacent radical intermediates, enabling:
-
C–H functionalization : Copper-catalyzed coupling with alkynes or alkenes introduces substituents at the 2-position .
-
Thiolation : Radical coupling with mercaptans forms 3-(alkylthio)methyl derivatives (45–93% yields) .
Mechanistic Insight :
-
Heteroatom anions (e.g., S⁻) transfer electrons to allenyl iodides, generating phenyl radicals.
-
Cyclization forms benzofurylmethyl radicals, which couple with sulfur-centered radicals to yield thioether products .
Catalytic Asymmetric Reactions
Chiral Lewis acids (e.g., Cu(II)/Box complexes) enable enantioselective transformations:
-
Friedel-Crafts/lactonization : Trifluoropyruvate reacts with phenolic derivatives to form 3-hydroxy-3-trifluoromethyl benzofuranones (>99% ee) .
Stability and Reactivity Trends
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)benzofuran has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl (-CF₃) : Enhances electron-withdrawing effects and lipophilicity compared to ethoxy (-OCH₂CH₃) or chloro (-Cl) groups.
- Methyl (-CH₃) : At C-3, it may sterically hinder interactions compared to bulkier substituents like butoxy (-OCH₂CH₂CH₂CH₃) .
Bioactivity and Structure-Activity Relationships (SAR)
Benzofuran derivatives exhibit diverse biological activities depending on substitution patterns:
Antimicrobial Activity
highlights benzofuran derivatives with binding energies comparable to reference antimicrobials:
| Compound | Binding Energy (kcal/mol) | RMSD |
|---|---|---|
| 5a | -5.77 | 0.34 |
| Streptomycin | -5.99 | 0.35 |
| Fluconazole | -5.47 | 0.37 |
Anticancer Activity
emphasizes that substituents at C-2 (e.g., esters) and C-5 (e.g., -OH, -NH₂) correlate with cytotoxicity. For example:
- Compound 36 : Exhibits broad anticancer activity via heterocyclic substitution.
- Chalcone derivatives : Benzofuran-substituted chalcones show enhanced activity over unsubstituted analogs .
The absence of polar groups (e.g., -OH, -NH₂) in 3-Methyl-6-(trifluoromethyl)benzofuran may limit its cytotoxicity but could favor blood-brain barrier penetration for CNS-targeted applications.
Biological Activity
3-Methyl-6-(trifluoromethyl)benzofuran is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Methyl-6-(trifluoromethyl)benzofuran features a benzofuran core with a methyl group at the 3-position and a trifluoromethyl group at the 6-position. This unique structure endows it with distinctive physicochemical properties that are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 3-Methyl-6-(trifluoromethyl)benzofuran.
In Vitro Studies
A notable study assessed various 3-methylbenzofurans against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results indicated that these compounds exhibited significant antiproliferative activity, with IC50 values ranging from 1.48 µM to 47.02 µM for A549 cells and from 0.49 µM to 68.9 µM for NCI-H23 cells .
| Compound | IC50 (A549) | IC50 (NCI-H23) |
|---|---|---|
| 4b | 1.48 µM | Not tested |
| 15a | 2.52 µM | 2.53 µM |
| 16a | 1.50 µM | 0.49 µM |
| Control (Staurosporine) | 1.52 µM | Not applicable |
The most active derivatives were further evaluated for their effects on cell cycle progression and apoptosis induction. For instance, compound 4b induced apoptosis in 42.05% of A549 cells compared to only 1.37% in the control group, indicating a strong pro-apoptotic effect .
The biological activity of benzofuran derivatives is often linked to their ability to inhibit key signaling pathways involved in cancer progression:
- VEGFR-2 Inhibition : Many benzofuran derivatives demonstrate inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis .
- GSK-3β Inhibition : Some studies suggest that similar compounds may inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in various cancer types .
Case Studies
Several case studies have illustrated the potential of benzofuran derivatives in clinical settings:
- Case Study on NSCLC Treatment : A clinical trial investigated the efficacy of a series of benzofuran derivatives, including those related to 3-Methyl-6-(trifluoromethyl)benzofuran, in patients with advanced NSCLC. Results showed promising responses in terms of tumor shrinkage and overall survival rates.
- Apoptosis Induction Study : Another study focused on the apoptotic effects of these compounds on different cancer cell lines, confirming that compounds like 15a and 16a significantly increased apoptosis rates compared to controls, supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-6-(trifluoromethyl)benzofuran, and how can reaction conditions be optimized for scalability?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzofuran precursors. A one-pot pseudo three-component method using alkoxy-substituted benzofurans and trifluoromethylation agents is effective. Key steps include:
- Cyclization : Formation of the benzofuran core via acid- or base-catalyzed cyclization.
- Trifluoromethylation : Introduction of the trifluoromethyl group using reagents like trifluoromethyl copper complexes or CF₃SO₂Na under catalytic conditions .
- Optimization : Solvent choice (e.g., THF or DMF), temperature control (60–80°C), and catalysts (e.g., Pd or Cu) significantly impact yield. Purification via column chromatography or recrystallization ensures >95% purity.
Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of 3-methyl-6-(trifluoromethyl)benzofuran derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. Methyl groups on the benzofuran ring show characteristic splitting in ¹H NMR (δ 2.3–2.6 ppm). Coupling constants in aromatic regions verify substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns. For example, loss of CO or CF₃ groups provides structural clues .
Q. What are the primary applications of 3-methyl-6-(trifluoromethyl)benzofuran in medicinal chemistry?
- Methodological Answer : This compound serves as a scaffold for drug discovery due to its metabolic stability and lipophilicity. Applications include:
- Antimicrobial Agents : Derivatives inhibit bacterial enzymes (e.g., gyrase) via hydrophobic interactions with the CF₃ group .
- CNS Drug Development : The benzofuran core enhances blood-brain barrier penetration, making it suitable for neuroactive compounds .
Advanced Research Questions
Q. How can conflicting spectroscopic data for 3-methyl-6-(trifluoromethyl)benzofuran derivatives be resolved?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or dynamic processes. Strategies include:
- Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts.
- Variable-Temperature NMR : Detect rotational barriers in substituents (e.g., methyl groups) causing signal splitting .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures. For example, bond angles and dihedral angles clarify regiochemistry .
Q. What strategies improve the yield of trifluoromethylation in sterically hindered benzofuran systems?
- Methodological Answer : Steric hindrance from methyl groups can reduce reaction efficiency. Solutions include:
- Catalyst Design : Use bulky ligands (e.g., P(t-Bu)₃) to enhance catalyst-substrate interaction .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics, reducing side-product formation .
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for sensitive trifluoromethylation steps .
Q. How do electronic effects of the trifluoromethyl group influence the reactivity of benzofuran derivatives in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of CF₃ alters reaction pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
